molecular formula C6H6N2O5 B14399953 3-Acetyl-5-methyl-1,3,5-oxadiazinane-2,4,6-trione CAS No. 89665-92-9

3-Acetyl-5-methyl-1,3,5-oxadiazinane-2,4,6-trione

Cat. No.: B14399953
CAS No.: 89665-92-9
M. Wt: 186.12 g/mol
InChI Key: NABDALYKSYEYKH-UHFFFAOYSA-N
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Description

3-Acetyl-5-methyl-1,3,5-oxadiazinane-2,4,6-trione is a heterocyclic compound with a unique structure that includes an oxadiazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-5-methyl-1,3,5-oxadiazinane-2,4,6-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable acyl hydrazine with an isocyanate, followed by cyclization to form the oxadiazinane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-5-methyl-1,3,5-oxadiazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

3-Acetyl-5-methyl-1,3,5-oxadiazinane-2,4,6-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Acetyl-5-methyl-1,3,5-oxadiazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic regulation, and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetyl-5-methyl-1,3,5-oxadiazinane-2,4,6-trione is unique due to its specific ring structure and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

89665-92-9

Molecular Formula

C6H6N2O5

Molecular Weight

186.12 g/mol

IUPAC Name

3-acetyl-5-methyl-1,3,5-oxadiazinane-2,4,6-trione

InChI

InChI=1S/C6H6N2O5/c1-3(9)8-4(10)7(2)5(11)13-6(8)12/h1-2H3

InChI Key

NABDALYKSYEYKH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(=O)N(C(=O)OC1=O)C

Origin of Product

United States

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